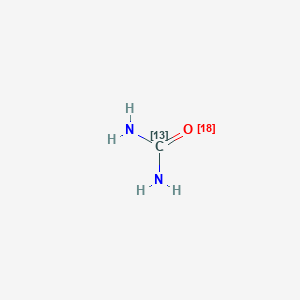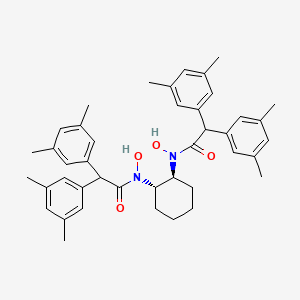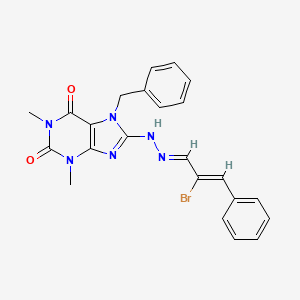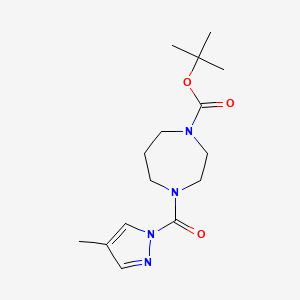
diamino(113C)methan(18O)one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diamino(113C)methan(18O)one is a compound of interest in various scientific fields due to its unique isotopic composition and potential applications. The compound features carbon-13 and oxygen-18 isotopes, which make it particularly useful in research involving isotopic labeling and tracing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diamino(113C)methan(18O)one typically involves the reaction of isotopically labeled precursors. One common method is the reaction of carbon-13 labeled formaldehyde with ammonia in the presence of oxygen-18 labeled water. The reaction is carried out under controlled conditions to ensure the incorporation of the isotopes into the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity isotopically labeled reagents and advanced reaction vessels to maintain the integrity of the isotopes. The reaction conditions are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diamino(113C)methan(18O)one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Diamino(113C)methan(18O)one has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of isotopes into biological molecules.
Medicine: Utilized in diagnostic imaging and as a tracer in pharmacokinetic studies.
Industry: Applied in the development of new materials and in quality control processes.
Mécanisme D'action
The mechanism of action of diamino(113C)methan(18O)one involves its interaction with various molecular targets. The isotopic labels allow researchers to track the compound’s distribution and transformation in different systems. The pathways involved include incorporation into metabolic cycles and interaction with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Diamino(113C)methan(18O)one can be compared with other isotopically labeled compounds such as:
Diamino(12C)methan(16O)one: The non-labeled version of the compound.
Diamino(113C)methan(16O)one: Labeled with carbon-13 but not oxygen-18.
Diamino(12C)methan(18O)one: Labeled with oxygen-18 but not carbon-13.
The uniqueness of this compound lies in its dual isotopic labeling, which provides more detailed information in tracing studies compared to single-labeled compounds.
Propriétés
Formule moléculaire |
CH4N2O |
|---|---|
Poids moléculaire |
63.048 g/mol |
Nom IUPAC |
diamino(113C)methan(18O)one |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1,4+2 |
Clé InChI |
XSQUKJJJFZCRTK-URHJBJCFSA-N |
SMILES isomérique |
[13C](=[18O])(N)N |
SMILES canonique |
C(=O)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-Amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B12053826.png)



![{2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B12053845.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12053849.png)



![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12053880.png)


![(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)
